Pregabalin impurity 13, also known as (R)-3-aminomethyl-5-methylhexanoic acid, is a significant compound related to the pharmaceutical drug pregabalin, which is used primarily for treating neuropathic pain, epilepsy, and generalized anxiety disorder. This impurity is classified as a process-related impurity that can arise during the synthesis of pregabalin. Understanding this compound is essential for ensuring the quality and safety of pregabalin formulations.
Pregabalin impurity 13 can be derived from various synthetic routes during the production of pregabalin. Its identification and characterization are crucial for regulatory compliance, particularly under guidelines set by the International Conference on Harmonization, which stipulates that impurities must be controlled to ensure drug safety and efficacy .
Pregabalin impurity 13 is classified as a lactam derivative of pregabalin. It falls under the category of pharmaceutical impurities that can affect the pharmacological profile of the final drug product. The presence of such impurities necessitates rigorous analytical methods to quantify and characterize them in pharmaceutical formulations .
The synthesis of pregabalin impurity 13 involves several methods, including:
The synthesis typically involves:
The molecular formula of pregabalin impurity 13 is , with a molecular weight of 303.4 g/mol. The structure includes an amine group, which contributes to its biological activity.
Pregabalin impurity 13 can be synthesized through reactions involving S-pregabalin under acidic conditions or by employing specific reagents like R-mandelic acid in organic solvents. The reaction typically occurs at elevated temperatures (60-80°C) and involves steps such as solvent concentration and extraction with weak alkali solutions .
The reaction mechanism often includes:
The mechanism by which pregabalin impurity 13 exerts its effects is not fully elucidated but is believed to relate to its structural similarity to pregabalin, which modulates neurotransmitter release and interacts with voltage-gated calcium channels in the nervous system.
Research indicates that impurities like this may influence the pharmacodynamics of the parent compound, potentially altering efficacy and safety profiles in clinical use .
Pregabalin impurity 13 appears as a white crystalline solid under standard laboratory conditions. Its solubility profile varies depending on the solvent used, typically showing good solubility in polar solvents.
Chemical analyses reveal that this compound is stable under normal storage conditions but may decompose under extreme pH or temperature variations. Its melting point and boiling point data are essential for determining storage conditions and handling procedures .
Pregabalin impurity 13 serves multiple roles in pharmaceutical research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: